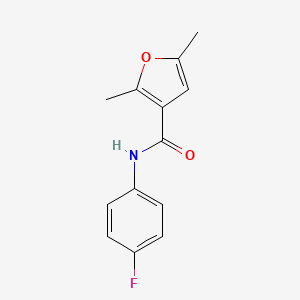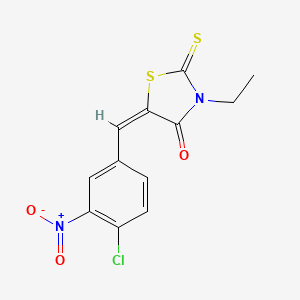
2-methoxyphenyl pentopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxyphenyl pentopyranoside, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a glycoside derivative of 2-methoxyphenol and pentose sugar, with a molecular formula of C13H18O7. MP-10 has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
科学的研究の応用
2-methoxyphenyl pentopyranoside has been found to have various scientific research applications, particularly in the field of biochemistry. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. This compound has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, making it a potential candidate for use in drug development.
作用機序
The mechanism of action of 2-methoxyphenyl pentopyranoside is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been found to activate certain proteins, such as Nrf2, which play a role in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This compound has been shown to have protective effects on the liver and kidneys, and may also have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-methoxyphenyl pentopyranoside in lab experiments is its low toxicity, making it a safe compound to work with. This compound is also relatively easy to synthesize, and its structure can be modified to improve its properties. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxyphenyl pentopyranoside. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
In conclusion, this compound is a promising compound with various scientific research applications. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While there are limitations to working with this compound, its potential as an anticancer and anti-inflammatory agent make it an exciting area of research for the future.
合成法
The synthesis of 2-methoxyphenyl pentopyranoside involves the reaction of 2-methoxyphenol with pentose sugar, typically D-ribose or D-arabinose, in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a glycosylation process, resulting in the formation of this compound. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
特性
IUPAC Name |
2-(2-methoxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQDMXCTTWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)



![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)